molecular formula C18H11Cl2N3O2 B11429212 8-chloro-10-(4-chlorophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

8-chloro-10-(4-chlorophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11429212
M. Wt: 372.2 g/mol
InChI Key: PHRWVSWIXUCDSK-UHFFFAOYSA-N
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Description

8-CHLORO-10-(4-CHLOROPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its fused ring structure, which includes both pyrimidine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-10-(4-CHLOROPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of 4-chloroaniline, an aromatic aldehyde, and barbituric acid in the presence of a suitable catalyst and solvent . The reaction is carried out under reflux conditions, and the product is obtained after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. The use of green chemistry principles, such as low transition temperature mixtures as solvents, can enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-10-(4-CHLOROPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Mechanism of Action

The mechanism of action of 8-CHLORO-10-(4-CHLOROPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can bind to enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-CHLORO-10-(4-CHLOROPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE apart is its specific substitution pattern and the presence of both chloro and methyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H11Cl2N3O2

Molecular Weight

372.2 g/mol

IUPAC Name

8-chloro-10-(4-chlorophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C18H11Cl2N3O2/c1-22-17(24)14-8-10-2-3-12(20)9-15(10)23(16(14)21-18(22)25)13-6-4-11(19)5-7-13/h2-9H,1H3

InChI Key

PHRWVSWIXUCDSK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C(C=C3)Cl)N(C2=NC1=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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